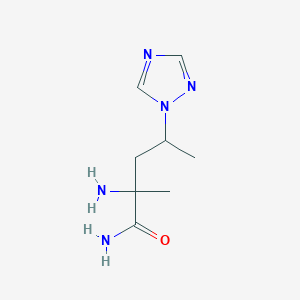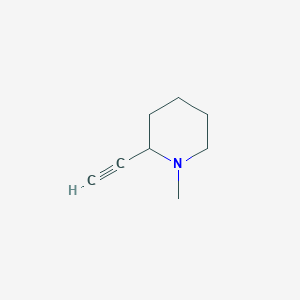
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide is a chemical compound with the molecular formula C8H15N5O and a molecular weight of 197.24 g/mol . It features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction between N-guanidinosuccinimide and amines . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in various quantities .
Analyse Chemischer Reaktionen
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide involves its ability to bind to specific molecular targets, such as enzymes and receptors, through its triazole ring. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s versatility in binding to different targets makes it useful in a wide range of applications .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can be compared to other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
These compounds share the triazole ring structure but differ in their specific functional groups and applications. The unique combination of the triazole ring with the pentanamide moiety in this compound gives it distinct properties and applications .
Eigenschaften
Molekularformel |
C8H15N5O |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C8H15N5O/c1-6(13-5-11-4-12-13)3-8(2,10)7(9)14/h4-6H,3,10H2,1-2H3,(H2,9,14) |
InChI-Schlüssel |
AANURHVRSRHQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C(=O)N)N)N1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino}acetate](/img/structure/B13484070.png)

![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)



![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)



